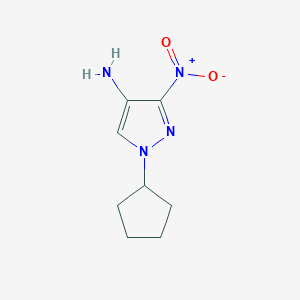

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15774262

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O2 |

|---|---|

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | 1-cyclopentyl-3-nitropyrazol-4-amine |

| Standard InChI | InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2 |

| Standard InChI Key | MIUTURKAFQYDKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-cyclopentyl-3-nitropyrazol-4-amine, reflects its core structure: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a cyclopentyl group at position 1, a nitro (-NO₂) group at position 3, and an amine (-NH₂) group at position 4 . The cyclopentyl moiety introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems, while the nitro group enhances electrophilicity, enabling participation in reduction or substitution reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄O₂ | |

| Molecular Weight | 196.21 g/mol | |

| IUPAC Name | 1-cyclopentyl-3-nitropyrazol-4-amine | |

| SMILES | C1CCC(C1)N2C=C(C(=N2)N+[O-])N | |

| InChIKey | MIUTURKAFQYDKQ-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2) provides a machine-readable representation of the compound’s connectivity. Computational predictions of collision cross-section (CCS) values for adducts such as [M+H]+ (133.1 Ų) and [M+Na]+ (142.0 Ų) aid in mass spectrometry-based identification .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine typically involves nitration of a preformed cyclopentyl-pyrazole intermediate. A generalized approach includes:

-

Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone under acidic or basic conditions to yield the pyrazole core.

-

Cyclopentyl Substitution: Alkylation or nucleophilic substitution at position 1 using cyclopentyl halides or alcohols.

-

Nitration: Introduction of the nitro group via electrophilic aromatic nitration using nitric acid or mixed acids (e.g., HNO₃/H₂SO₄).

Industrial-scale production may employ continuous-flow reactors to optimize nitration efficiency and safety.

Reaction Pathways

The nitro group at position 3 serves as a reactive handle for further derivatization:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 1-cyclopentyl-3-amino-1H-pyrazol-4-amine.

-

Nucleophilic Substitution: Replacement of the nitro group with thiols, halides, or amines under basic conditions.

Biological Activities and Mechanisms

Hypothesized Pharmacological Profiles

While direct studies on 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine are sparse, structurally related pyrazoles exhibit:

-

Antimicrobial Activity: Pyrazole derivatives disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.

-

Anticancer Potential: Nitro groups in pyrazoles may intercalate DNA or inhibit kinases involved in tumor proliferation .

-

Anti-inflammatory Effects: Cyclopentyl groups may modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Structure-Activity Relationships (SAR)

-

Cyclopentyl Group: Enhances lipid solubility, potentially improving blood-brain barrier penetration .

-

Nitro Group: Acts as an electron-withdrawing group, polarizing the pyrazole ring and facilitating interactions with enzymatic nucleophiles.

Challenges and Future Directions

Research Gaps

-

Toxicity Profiling: No data exist on acute or chronic toxicity in mammalian models .

-

In Vivo Efficacy: Requires validation in disease models to confirm hypothesized antimicrobial or anticancer effects .

Optimization Strategies

-

Nitro Group Replacement: Substituting nitro with trifluoromethyl or cyano groups may improve metabolic stability.

-

Stereochemical Modifications: Introducing chiral centers could enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume